The synthesis of Telmisartan-d7 typically involves the introduction of deuterium at specific positions in the Telmisartan molecule. The most common method is through chemical reactions that incorporate deuterated reagents.
Telmisartan-d7 retains the core structure of Telmisartan but contains deuterium atoms that replace specific hydrogen atoms in the molecular framework. The molecular formula for Telmisartan is C17H20N4O6S, while for Telmisartan-d7, it would be C17D7N4O6S.
Telmisartan-d7 can undergo similar chemical reactions as its non-deuterated counterpart:
Telmisartan functions primarily as an angiotensin II receptor blocker (ARB), inhibiting the action of angiotensin II on its receptors (specifically AT1 receptors). This inhibition leads to:
Telmisartan-d7 shares many physical properties with Telmisartan but may exhibit slight variations due to isotopic substitution:
Characterization techniques such as NMR spectroscopy confirm the incorporation of deuterium into the molecule, providing insights into its structural integrity and purity .
Telmisartan-d7 has several applications in scientific research:
Telmisartan-d7 (C₃₃H₂₃D₇N₄O₂; MW 521.66 g/mol) is characterized by advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy confirms deuteration at seven specific hydrogen sites: the methyl group of the benzimidazole ring (D₃), the benzylic methylene bridge (D₂), and two positions on the biphenyl ring (D₂) (Table 1) [2] [6]. The absence of proton signals at δ 2.72 (s, 3H, –CH₃), δ 5.52 (s, 2H, –CH₂–), and aromatic regions in ¹H-NMR spectra verifies deuteration [6]. High-Resolution Mass Spectrometry (HRMS) shows a molecular ion peak at m/z 521.66, consistent with +7 Da mass shift versus non-deuterated telmisartan (514.63 Da). Fragmentation patterns via LC-MS/TOF reveal identical daughter ions to telmisartan, except for mass shifts in fragments containing deuterium, confirming structural integrity [1] [7].
Table 1: NMR Assignments for Key Deuterated Sites
Position | Chemical Shift (δ, ppm) | Proton Equivalent | Signal Change in Telmisartan-d7 |
---|---|---|---|
Benzimidazole -CH₃ | 2.72 | Singlet (3H) | Disappearance |
Benzylic -CH₂- | 5.52 | Singlet (2H) | Disappearance |
Biphenyl H-3/H-5 | 7.20–7.40 | Multiplet (2H) | Reduced intensity |
The deuteration pattern involves seven sites with ≥98% isotopic enrichment (Fig. 1):
Table 2: Deuteration Sites and Labeling Efficiency
Site | Chemical Group | Deuteration Degree | Isotopic Purity |
---|---|---|---|
Position 2' | -CD₃ | d₃ | ≥98% |
Benzylic bridge | -CD₂- | d₂ | ≥98% |
Biphenyl H-3/H-5 | Aromatic -D | d₂ | ≥98% |
Deuteration minimally alters physicochemical parameters due to identical molecular geometry (Fig. 2). Key comparisons include:
Telmisartan-d7 demonstrates stability comparable to its non-deuterated counterpart under diverse stressors:
Table 3: Stability Profile Under Stress Conditions
Stress Condition | Duration | Degradation Products Formed | Degradation (%) |
---|---|---|---|
Photolysis (UV-Vis) | 48 h | Benzimidazole-fused chromenone | 5.8% |
Hydrolysis (0.1M HCl) | 72 h | Biphenyl-2-carboxylic acid derivative | 8.2% |
Oxidation (0.3% H₂O₂) | 72 h | N-Oxide | 4.5% |
Humidity (30°C/75% RH) | 28 days | None detected | <0.5% |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1